molecular formula C11H16N2O2 B8430717 3-Methoxy-4-(piperazin-1-yl)phenol

3-Methoxy-4-(piperazin-1-yl)phenol

Cat. No. B8430717
M. Wt: 208.26 g/mol
InChI Key: KUCXRVACKIFDOV-UHFFFAOYSA-N
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Patent
US05037828

Procedure details

A solution of 4.16 g. (0.02 mole) 1-(2-methoxy-4-hydroxyphenyl)-piperazine and 4.2 g. (0.021 mole) 2,3-epoxypropyl naphthyl ether in 50 ml. isopropanol is heated under reflux for 4 hours, while stirring. The solution is evaporated and the tarry residue obtained is dissolved in methanol. It is acidified with isopropanolic hydrochloric acid and diethyl ether carefully added thereto, an oily product precipitating out which is separated by decanting off. The solution is diluted with acetone. After a short time, the compound begins to crystallise out. When crystallisation is complete, the crystals are filtered off with suction and again recrystallised from methanol/diethyl either. Yield 4.8 g. (50% of theory); m.p. 230°-232° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.021 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C:16]1([O:26][CH2:27][CH:28]2[O:30][CH2:29]2)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1.C(O)(C)C.Cl>CO.C(OCC)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[N:10]1[CH2:15][CH2:14][N:13]([CH2:29][CH:28]([OH:30])[CH2:27][O:26][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:19]=[CH:18][CH:17]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)O)N1CCNCC1
Step Two
Name
Quantity
0.021 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OCC1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated
CUSTOM
Type
CUSTOM
Details
the tarry residue obtained
ADDITION
Type
ADDITION
Details
carefully added
CUSTOM
Type
CUSTOM
Details
an oily product precipitating out which
CUSTOM
Type
CUSTOM
Details
is separated
CUSTOM
Type
CUSTOM
Details
by decanting off
ADDITION
Type
ADDITION
Details
The solution is diluted with acetone
CUSTOM
Type
CUSTOM
Details
to crystallise out
CUSTOM
Type
CUSTOM
Details
When crystallisation
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off with suction
CUSTOM
Type
CUSTOM
Details
again recrystallised from methanol/diethyl either

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)O)N1CCN(CC1)CC(COC1=CC=CC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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